molecular formula C24H42N4O8 B13907132 Tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate;hemi(oxalic acid)

Tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate;hemi(oxalic acid)

Cat. No.: B13907132
M. Wt: 514.6 g/mol
InChI Key: LGNZPWBBUVWFCO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate;hemi(oxalic acid): is a complex organic compound that features a unique azetidine structure. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with azetidine-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate;hemi(oxalic acid)
  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate stands out due to its specific azetidine-2-yl substitution, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and fine chemicals .

Properties

Molecular Formula

C24H42N4O8

Molecular Weight

514.6 g/mol

IUPAC Name

tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate;oxalic acid

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-8(7-13)9-4-5-12-9;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

LGNZPWBBUVWFCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCN2.CC(C)(C)OC(=O)N1CC(C1)C2CCN2.C(=O)(C(=O)O)O

Origin of Product

United States

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